molecular formula C24H27N3 B052242 1,3,5-Tribenzylhexahydro-1,3,5-triazine CAS No. 2547-66-2

1,3,5-Tribenzylhexahydro-1,3,5-triazine

Cat. No. B052242
CAS RN: 2547-66-2
M. Wt: 357.5 g/mol
InChI Key: VWVZIRPJPFJGFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Tribenzylhexahydro-1,3,5-triazine involves reactions of triazine derivatives with specific reagents. For example, a study by Neda et al. (1995) describes the reactions of 2-hydro-1,3,5-trimethyl-1,3,5-triaza-2-oxo-2λ4 -phosphorinan-4,6-dione with triazine derivatives, including 1,3,5-tribenzyl-hexahydro-1,3,5-triazine, to produce compounds characterized by NMR, mass spectra, and in some cases, X-ray crystal structure analysis (Neda et al., 1995).

Molecular Structure Analysis

The molecular structure of 1,3,5-Tribenzylhexahydro-1,3,5-triazine has been explored through various analytical techniques. The study by Neda et al. (1995) mentioned above provides insights into the molecular structure, including details of the six-membered ring and hydrogen bonding patterns, as revealed by X-ray crystallography and NMR spectroscopy (Neda et al., 1995).

Chemical Reactions and Properties

1,3,5-Tribenzylhexahydro-1,3,5-triazine undergoes various chemical reactions, forming complex structures and exhibiting unique properties. Elsabawy and Fallatah (2019) synthesized Ni++-1,3,5-tribenzyl-1,3,5-triazine coordinated polymeric MOFs, demonstrating the compound's ability to form complex structures with potential applications in areas like CO2 capture (Elsabawy & Fallatah, 2019).

Physical Properties Analysis

The physical properties of 1,3,5-Tribenzylhexahydro-1,3,5-triazine, such as solubility, melting point, and stability, are essential for its application in various fields. These properties can be inferred from studies like those conducted by Elsabawy and Fallatah (2019), where the synthesis process and conditions provide insights into the physical characteristics of the compound (Elsabawy & Fallatah, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, functional group compatibility, and stability under different conditions, are critical for understanding the applications of 1,3,5-Tribenzylhexahydro-1,3,5-triazine. The study by Elsabawy and Fallatah (2019), for example, offers insights into its reactivity and potential for forming coordination frameworks, indicating its versatility in chemical synthesis (Elsabawy & Fallatah, 2019).

Scientific Research Applications

Application 1: Synthesis of Alkyl β-Aminocarboxylates

  • Summary of the Application : 1,3,5-Tribenzylhexahydro-1,3,5-triazine is used in the synthesis of alkyl β-aminocarboxylates via a trifluoromethanesulfonic acid catalyzed reaction with ketene silyl acetals .
  • Results or Outcomes : The search results do not provide specific outcomes or quantitative data for this application .

Application 2: Assembling Process of a Heterogeneous Cr-Based Single-Site Ethylene Trimerization Catalyst

  • Summary of the Application : 1,3,5-Tribenzylhexahydro-1,3,5-triazine is used as a ligand to study the assembling process of a heterogeneous Cr-based single-site ethylene trimerization catalyst .
  • Results or Outcomes : The search results do not provide specific outcomes or quantitative data for this application .

Application 3: Synthesis of Phosphinic Acid Based N-Acetylated Alpha-Linked Acidic Dipeptidase (NAALADase) Inhibitors

  • Summary of the Application : 1,3,5-Tribenzylhexahydro-1,3,5-triazinane is used as a reagent in the synthesis of phosphinic acid based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors .
  • Results or Outcomes : These inhibitors may potentially be used for the treatment of both neurodegenerative disorders and peripheral neuropathies .

Application 4: Conversion of Phillips Cr/SiO2 Polymerisation Catalyst

  • Summary of the Application : 1,3,5-Tribenzylhexahydro-1,3,5-triazine is used as a ligand during the conversion of Phillips Cr/SiO2 polymerisation catalyst to ethylene trimerisation catalyst after assembling new active sites on the silica surface .
  • Results or Outcomes : The search results do not provide specific outcomes or quantitative data for this application .

Application 5: Synthesis of Phosphinic Acid Based N-Acetylated Alpha-Linked Acidic Dipeptidase (NAALADase) Inhibitors

  • Summary of the Application : 1,3,5-Tribenzylhexahydro-1,3,5-triazinane is used as a reagent in the synthesis of phosphinic acid based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors .
  • Results or Outcomes : These inhibitors may potentially be used for the treatment of both neurodegenerative disorders and peripheral neuropathies .

Safety And Hazards

This compound is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1,3,5-tribenzyl-1,3,5-triazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3/c1-4-10-22(11-5-1)16-25-19-26(17-23-12-6-2-7-13-23)21-27(20-25)18-24-14-8-3-9-15-24/h1-15H,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZIRPJPFJGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180157
Record name 1,3,5-Tribenzylhexahydro-1,3,5-triazine
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Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribenzylhexahydro-1,3,5-triazine

CAS RN

2547-66-2
Record name Hexahydro-1,3,5-tris(phenylmethyl)-1,3,5-triazine
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Record name 1,3,5-Tribenzylhexahydro-1,3,5-triazine
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Record name 2547-66-2
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Record name 1,3,5-Tribenzylhexahydro-1,3,5-triazine
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Record name 1,3,5-tribenzylhexahydro-1,3,5-triazine
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Record name 1,3,5-Tribenzylhexahydro-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
J Wang, H Leeman, RA Schoonheydt - Catalysis today, 2006 - Elsevier
In the present work, 1,3,5-tribenzylhexahydro-1,3,5-triazine-CrCl 3 (TAC-CrCl 3 ) complex was supported on Stöber silica and on commercial porous SiO 2 . Ethylene polymerization …
Number of citations: 5 www.sciencedirect.com
MA Shmelev, YK Voronina, SS Chekurova… - Russian Journal of …, 2021 - Springer
The effect of bulky tridentate ligands on the geometry of carboxylate complexes was studied in relation to hexahydro-1,3,5-trimethyl-1,3,5-triazine (TACH). The reaction of [Co 2 Gd(NO 3 …
Number of citations: 3 link.springer.com
J Wang, H Leeman, RA Schoonheydt - Journal of colloid and interface …, 2006 - Elsevier
1,3,5-tribenzylhexahydro-1,3,5-triazine-CrCl 3 (TAC-CrCl 3 ) was supported on monodisperse Stöber silica and on commercial silica particles. The monolayers of these catalyst particles …
Number of citations: 12 www.sciencedirect.com
CN Nenu, JNJ van Lingen… - … A European Journal, 2006 - Wiley Online Library
X‐ray absorption spectroscopy at the Cr K‐ and L 2,3 ‐edges was used to study the assembling process of a heterogeneous Cr‐based single‐site catalyst. The starting point was a …
GA Sim - Journal of the Chemical Society, Chemical …, 1987 - pubs.rsc.org
The occupation of the axial and equatorial sites at the N atoms of crystalline 1,3,5-tribenzyl-1,3,5-triazacyclohexane changes with temperature, consistent with dynamic nitrogen …
Number of citations: 2 pubs.rsc.org
C Queffélec, JL Montchamp - Synfacts, 2010 - thieme-connect.com
Significance: Reported here is the formation of various P, N heterocycles via the Pudovik or Kabachnik–Fields reaction to form a P–C bond, followed by cyclization through displacement …
Number of citations: 2 www.thieme-connect.com
G Verardo, AG Giumanini, F Gorassini… - Bulletin of the Chemical …, 1995 - journal.csj.jp
The title compounds were promptly obtained in fair to good yields as distillable liquids by admixing 1,3,5-triarylhexahydro-1,3,5-triazines (1) with n-butyl nitrite (2) in anhydrous CH 2 Cl …
Number of citations: 1 www.journal.csj.jp
K IKEDA, K ACHIWA, M SEKIYA - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
Introduction of the secondary aminomethyl grouping RNHCH 2 into carboxylates at the α-position has been achieved by reaction of hexahydro-1, 3, 5-triazines with ketene silyl acetals …
Number of citations: 4 www.jstage.jst.go.jp
Q Zhu, SL Money, AE Russell, KM Thomas - Langmuir, 1997 - ACS Publications
X-ray absorption near edge structure (XANES) was used to investigate the fate of nitrogen functional groups in carbons derived from acridine, carbazole, and polyacrylonitrile during …
Number of citations: 144 pubs.acs.org
CN Nenu, P Bodart, BM Weckhuysen - Journal of Molecular Catalysis A …, 2007 - Elsevier
A Phillips Cr/SiO 2 polymerisation catalyst was converted into an ethylene trimerisation catalyst after assembling new active sites on the silica surface in the presence of TAC (1,3,5-…
Number of citations: 20 www.sciencedirect.com

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